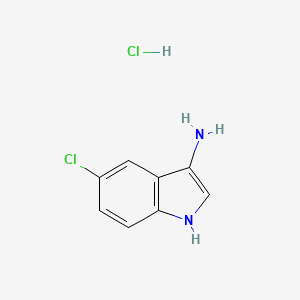

5-Chloro-1H-indol-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

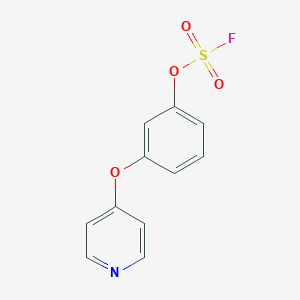

5-Chloro-1H-indol-3-amine;hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

Indole derivatives are synthesized using various methods. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole .Molecular Structure Analysis

The indole molecule is a bicyclic structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . The pyrrole ring’s nitrogen atom results in the basic properties of indole alkaloids, making them pharmacologically active .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, the reaction of diazonium salt with acetyl acetone yields a hydrazine, which reacts with active methylene compounds to give pyridazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.61, an exact mass of 166.0297759, and a monoisotopic mass of 166.0297759 .Scientific Research Applications

Metabolism Studies

Studies have shown that compounds similar to 5-Chloro-1H-indol-3-amine;hydrochloride play a significant role in metabolism, particularly in the brain. One research focused on the metabolism of 5-hydroxyindole in the rat brain, highlighting the importance of biogenic amines and their interactions with psychotherapeutic agents in the brain (Ashcroft, Eccleston, & Crawford, 1965).

Analytical Chemistry

The compound has been utilized in analytical chemistry, particularly in chromatographic analyses. For example, a study developed a method for the rapid analysis of indoleacetic acid and 5-hydroxyindoleacetic acid in biological samples, showcasing the compound's utility in bioanalysis (Chilcote, 1972).

Organic Synthesis

In the field of organic synthesis, similar compounds have been used as intermediates in various reactions. One study discussed the amination of polyhalopyridines, indicating the broader applications of such compounds in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003).

Urinary Biomarkers

Research has also explored the use of related compounds as urinary biomarkers for neuroendocrine tumors, demonstrating their potential in medical diagnostics (Corcuff, Chardon, El Hajji Ridah, & Brossaud, 2017).

Fluorescence Sensing

There has been significant interest in the use of such compounds for fluorescence sensing applications. A study demonstrated the synthesis of biologically important, fluorescence active 5-hydroxy benzo[g]indoles, highlighting their utility in detecting Fe(III) ions (Maity, Kundu, & Pramanik, 2015).

Antineoplastic Agents

Some compounds similar to this compound have been investigated for their antineoplastic properties. A study synthesized and evaluated a new class of antineoplastic agents based on the indole structure, illustrating their potential in cancer treatment (Nguyen et al., 1990).

Mechanism of Action

Target of Action

5-Chloro-1H-indol-3-amine hydrochloride, also known as 5-Chloro-1H-indol-3-amine;hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the cellular level, contributing to their therapeutic potential .

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways, contributing to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

A related compound has been reported to have a good pharmacokinetic profile .

Result of Action

Indole derivatives are known to have various biologically vital properties . They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Future Directions

Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

5-chloro-1H-indol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLNFSLZKDPARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2470435-57-3 |

Source

|

| Record name | 5-chloro-1H-indol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997220.png)

![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)

![N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2997234.png)